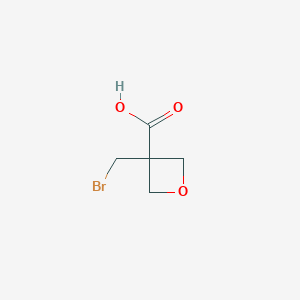

3-(Bromomethyl)oxetane-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO3/c6-1-5(4(7)8)2-9-3-5/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGGWEZKGGFKTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802048-89-0 | |

| Record name | 3-(bromomethyl)oxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)oxetane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxetane Motif in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in contemporary medicinal chemistry. Its incorporation into drug candidates can significantly modulate key physicochemical properties, including aqueous solubility, lipophilicity, and metabolic stability. Specifically, 3,3-disubstituted oxetanes are of particular interest as they can serve as bioisosteres for gem-dimethyl or carbonyl groups, offering a unique conformational constraint. 3-(Bromomethyl)oxetane-3-carboxylic acid is a bifunctional building block that provides a synthetically versatile handle for the introduction of the 3,3-disubstituted oxetane scaffold into more complex molecules, making it a compound of high interest for drug development programs. This guide provides a detailed exploration of the primary synthesis route for this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Core Synthesis Strategy: A Two-Step Approach

The most reliable and commonly employed synthetic route to this compound is a two-step process commencing with the cyclization of a readily available precursor, followed by a selective oxidation. This strategy is favored due to its efficiency and the commercial availability of the starting materials.

Overall Synthesis Workflow:

Caption: A high-level overview of the two-step synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: (3-(Bromomethyl)oxetan-3-yl)methanol

The initial step involves the construction of the strained oxetane ring through an intramolecular Williamson ether synthesis. This reaction is a classic and robust method for forming ethers, and in this case, the intramolecular nature of the reaction favors the formation of the four-membered ring.

Reaction Mechanism: Intramolecular Williamson Ether Synthesis

The reaction proceeds via the deprotonation of one of the hydroxyl groups of 2,2-bis(bromomethyl)propane-1,3-diol by a base to form an alkoxide. This nucleophilic alkoxide then attacks one of the electrophilic carbons bearing a bromine atom in an intramolecular SN2 reaction, displacing the bromide ion and forming the oxetane ring.

Caption: The mechanism of the intramolecular Williamson ether synthesis to form the oxetane ring.

Experimental Protocol: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol[1]

This protocol is adapted from a procedure described by Reddy et al.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,2-bis(bromomethyl)propane-1,3-diol | 261.91 | 10.0 g | 0.038 |

| Sodium ethoxide | 68.05 | 2.5 g | 0.038 |

| Ethanol | 46.07 | 75 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, prepare a solution of sodium ethoxide (2.5 g, 0.038 mol) in ethanol (25 mL).

-

In a separate beaker, dissolve 2,2-bis(bromomethyl)propane-1,3-diol (10.0 g, 0.038 mol) in ethanol (50 mL).

-

Slowly add the solution of 2,2-bis(bromomethyl)propane-1,3-diol to the sodium ethoxide solution at room temperature with constant stirring.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove the precipitated salts.

-

Wash the insoluble salts with cold ethanol (25 mL).

-

Combine the ethanolic filtrates and concentrate under reduced pressure to obtain the crude product as a colorless liquid.

-

The crude product can be purified by vacuum distillation.

Expected Yield: Approximately 4.5 g (65%).[1]

Characterization of (3-(Bromomethyl)oxetan-3-yl)methanol:

-

IR (neat): 3360 cm⁻¹ (broad, O-H stretch).[1]

-

¹H NMR (CDCl₃): δ 4.45 (s, 4H, oxetane ring protons), 4.00 (s, 2H, -CH₂OH), 3.70 (s, 2H, -CH₂Br), 2.6 (bs, 1H, -OH).[1]

-

Mass Spectrum (Q+1): m/z 182 (M+H)⁺.[1]

Part 2: Selective Oxidation to this compound

The second and final step is the selective oxidation of the primary alcohol of the intermediate to a carboxylic acid. The choice of oxidant and reaction conditions is critical to avoid cleavage of the strained oxetane ring. While several oxidation methods exist, a TEMPO-catalyzed oxidation offers a mild and efficient route.

Reaction Mechanism: TEMPO-Catalyzed Oxidation

The TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation of primary alcohols to carboxylic acids in the presence of a co-oxidant like sodium hypochlorite (NaOCl) proceeds through a well-established catalytic cycle. TEMPO is first oxidized to the highly reactive N-oxoammonium ion, which is the active oxidant. The N-oxoammonium ion oxidizes the alcohol to an aldehyde, which is then hydrated and further oxidized to the carboxylic acid. The co-oxidant regenerates the N-oxoammonium ion from the reduced hydroxylamine form of TEMPO, allowing for a catalytic process.

Caption: The catalytic cycle of TEMPO-mediated oxidation of a primary alcohol to a carboxylic acid.

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is based on a procedure described in patent EP3248969B1.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| [3-(bromomethyl)oxetan-3-yl]methanol | 181.03 | 1.73 g | 0.0096 |

| TEMPO | 156.25 | 153 mg | 0.00096 |

| Acetonitrile | 41.05 | 5.3 mL | - |

| Water | 18.02 | 25 mL | - |

| Sodium hypochlorite (10-15% solution) | 74.44 | As required | - |

| Sodium sulfite | 126.04 | As required | - |

| Sodium hydroxide (2M solution) | 40.00 | As required | - |

| Hydrochloric acid (2M solution) | 36.46 | As required | - |

| Methyl tert-butyl ether (MTBE) | 88.15 | As required | - |

Procedure:

-

To a 100 mL flask, charge [3-(bromomethyl)oxetan-3-yl]methanol (1.73 g, 9.6 mmol), water (25 mL), acetonitrile (5.3 mL), and TEMPO (153 mg, 0.96 mmol).

-

Cool the mixture to 10 °C in an ice bath.

-

Slowly add a 10-15% aqueous solution of sodium hypochlorite (bleach) to the reaction mixture while maintaining the temperature below 20 °C. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite until a negative test with potassium iodide-starch paper is obtained.

-

Adjust the pH of the mixture to 10-11 with a 2M aqueous solution of sodium hydroxide.

-

Wash the aqueous phase with methyl tert-butyl ether (MTBE) to remove any non-acidic organic impurities.

-

Separate the aqueous phase and acidify to pH 2-3 with a 2M aqueous solution of hydrochloric acid.

-

Extract the product with MTBE (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of heptane and ethyl acetate.

Alternative Oxidation Method: Potassium Permanganate[1]

An alternative, more classical oxidation method involves the use of potassium permanganate (KMnO₄) in an alkaline medium.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| (3-(aryloxymethyl)oxetan-3-yl)methanol derivative | - |

| Potassium permanganate (KMnO₄) | 158.03 |

| Sodium hydroxide (NaOH) | 40.00 |

| Dioxane | 88.11 |

| Water | 18.02 |

General Procedure:

-

Dissolve the starting alcohol in a mixture of dioxane and aqueous sodium hydroxide.

-

Add solid KMnO₄ portion-wise to the stirred mixture at room temperature.

-

Stir the reaction for several hours until the purple color of the permanganate has disappeared.

-

Work-up involves quenching the excess oxidant, filtering the manganese dioxide, and acidifying the aqueous phase to precipitate the carboxylic acid.

Note: This method is generally less selective than the TEMPO-catalyzed oxidation and may not be suitable for substrates with other sensitive functional groups.

Critical Consideration: Stability and Isomerization

A crucial aspect of working with this compound is its inherent instability. Oxetane-carboxylic acids have been shown to be prone to intramolecular ring-opening, leading to the formation of lactones, especially under acidic conditions or upon heating.[1] This isomerization can significantly impact reaction yields and the purity of the final product.

Proposed Mechanism of Isomerization:

Caption: The proposed mechanism for the acid-catalyzed isomerization of this compound to a γ-lactone.

Practical Implications and Recommendations:

-

Mild Reaction Conditions: Employ mild reaction conditions, particularly during the oxidation and work-up steps. Avoid strong acids and high temperatures.

-

Purification: When purifying the final product, consider using extraction and recrystallization from non-polar solvents at low temperatures to minimize isomerization. Column chromatography on silica gel should be performed with caution, as the acidic nature of the silica may promote lactonization.

-

Storage: Store the final product at low temperatures (e.g., in a freezer) under an inert atmosphere to prolong its shelf life. It is advisable to use the compound as soon as possible after synthesis.

Safety Precautions

-

Brominated Compounds: 2,2-bis(bromomethyl)propane-1,3-diol and this compound are brominated organic compounds and should be handled with care. They are potential irritants and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Oxidizing Agents: TEMPO is a stable radical, but the oxidation reactions themselves can be exothermic. Sodium hypochlorite is corrosive. Potassium permanganate is a strong oxidizing agent and should not be mixed with concentrated acids or organic materials without caution.

-

General Precautions: Always follow standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound is a valuable process for medicinal chemists and drug development professionals. The two-step route involving intramolecular Williamson ether synthesis followed by a selective TEMPO-catalyzed oxidation is a robust and efficient method. However, a thorough understanding of the inherent instability of the target molecule is paramount to achieving high yields and purity. By employing mild reaction conditions, careful purification techniques, and appropriate storage, researchers can successfully synthesize this important building block for the advancement of drug discovery programs.

References

- Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (2015). Synthesis of Novel 3-(4-substitutedaryloxymethyl) oxetan-3-ylamines. Indian Journal of Heterocyclic Chemistry, 24(Jan.-March), 345-348.

- Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(25), 4722–4728.

- Patent EP3248969B1. (2019). Process for the preparation of n-[3-(aminomethyl)

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: a new isostere for the gem-dimethyl group?.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug design.

Sources

physicochemical properties of 3-(Bromomethyl)oxetane-3-carboxylic acid

An In-depth Technical Guide to 3-(Bromomethyl)oxetane-3-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a cornerstone for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane moiety has garnered significant attention for its ability to confer improved solubility, reduce lipophilicity, and enhance metabolic stability when used as a surrogate for less favorable groups like gem-dimethyl or carbonyl functionalities.[1] This guide focuses on this compound (CAS No: 1802048-89-0), a bifunctional building block that uniquely combines the benefits of the 3,3-disubstituted oxetane core with two distinct, orthogonally reactive functional groups: a carboxylic acid and a bromomethyl handle.

This document serves as a technical resource for researchers, synthetic chemists, and drug development professionals. It provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines a robust synthetic strategy, discusses critical stability and reactivity considerations, and explores its application as a versatile scaffold in the synthesis of complex molecules, such as potential treatments for respiratory syncytial virus (RSV).[2]

Molecular Profile and Physicochemical Properties

This compound is a molecule designed for synthetic utility. Its structure features a strained four-membered oxetane ring, which imparts a unique three-dimensional geometry and polarity. The two functional groups at the C3 position offer distinct chemical handles for sequential or orthogonal synthetic transformations.

Compound Identification

| Property | Value | Reference |

| CAS Number | 1802048-89-0 | [2][3] |

| Molecular Formula | C₅H₇BrO₃ | [2][3][4] |

| Molecular Weight | 195.01 g/mol | [2][3] |

| Purity (Typical) | ≥95-98% | [2][3] |

| SMILES | C1C(CO1)(CBr)C(=O)O | [4] |

Physicochemical Characteristics

Direct experimental data for this specific molecule is not extensively published. The following table includes data inferred from related compounds, such as the parent oxetane-3-carboxylic acid, and theoretical predictions. These values provide a baseline for experimental design.

| Property | Predicted/Inferred Value | Rationale and Scientific Insight |

| pKa | ~3.7 - 4.0 | The pKa of the parent oxetane-3-carboxylic acid is predicted to be around 3.88.[5] The electron-withdrawing effect of the adjacent bromomethyl group is expected to slightly increase the acidity of the carboxylic acid, potentially lowering the pKa relative to the unsubstituted parent. |

| LogP | -0.1 to 0.5 | The parent oxetane-3-carboxylic acid has a predicted LogP of approximately -0.3 to -0.6.[5] The addition of the bromomethyl group will increase the lipophilicity, thus raising the LogP value into the predicted range. This still indicates good aqueous solubility. |

| Physical Form | White to off-white solid | Inferred from similar small molecule carboxylic acids and related oxetane structures.[6] |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO, DMF); slightly soluble in water. | The polar oxetane ether and carboxylic acid group suggest solubility in polar solvents. The overall small size and polarity should allow for some degree of water solubility. |

Spectroscopic Characterization (Anticipated)

For a researcher synthesizing or verifying this compound, the following spectral features are expected based on its structure and the principles of spectroscopic analysis.

-

¹H NMR: The spectrum is expected to show a broad singlet for the carboxylic acid proton (disappearing upon D₂O exchange) in the downfield region (10-12 ppm).[7] The diastereotopic protons of the oxetane ring will appear as multiplets, likely in the 4.0-5.0 ppm range. A sharp singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group would be expected further upfield.

-

¹³C NMR: A characteristic signal for the carbonyl carbon of the carboxylic acid should appear between 160-180 ppm.[7] The quaternary carbon of the oxetane ring (C3) and the methylene carbons of the ring (C2, C4) will resonate in the ether region, while the bromomethyl carbon (-CH₂Br) will appear in the 30-40 ppm range.

-

Infrared (IR) Spectroscopy: Two key features are anticipated: a very broad O-H stretching absorption for the hydrogen-bonded carboxylic acid dimer, typically spanning 2500-3300 cm⁻¹, and a strong, sharp C=O stretching absorption around 1700-1725 cm⁻¹.[7]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and characteristic isotopic pattern for a single bromine atom (M+ and M+2 peaks of nearly equal intensity). Prominent fragmentation peaks corresponding to the loss of Br, COOH, and potentially ring-opening fragments would be expected.

Synthesis and Reactivity Considerations

The utility of a building block is defined by its accessibility and predictable reactivity. While the oxetane ring is generally stable, its strained nature necessitates careful selection of reaction conditions to avoid undesired ring-opening.

Proposed Synthetic Protocol: Oxidation of (3-(Bromomethyl)oxetan-3-yl)methanol

A logical and efficient route to the target compound involves the oxidation of the corresponding primary alcohol. This precursor, (3-(bromomethyl)oxetan-3-yl)methanol, has been reported in the literature as a stable intermediate.[8]

Step-by-Step Methodology:

-

Dissolution: Dissolve (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in a suitable solvent system, such as a mixture of acetonitrile, water, and ethyl acetate.

-

Catalyst Addition: Add catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium bromide.

-

Oxidation: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of sodium hypochlorite (bleach) containing sodium bicarbonate. The bicarbonate maintains a slightly basic pH, which is crucial for preventing the formation of strong acids that could catalyze oxetane ring-opening.[9]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.

-

Workup and Isolation: Acidify the aqueous layer to a pH of ~2-3 with a mild acid like sodium bisulfate or dilute HCl, causing the carboxylic acid to protonate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography or recrystallization to obtain this compound.

Causality Behind Experimental Choices:

-

TEMPO-mediated Oxidation: This method is chosen for its high selectivity for primary alcohols and its mild, near-neutral operating pH, which preserves the integrity of the acid-sensitive oxetane ring.[9]

-

Biphasic System: The use of a biphasic solvent system facilitates both the reaction and the subsequent product isolation.

-

Mild Acidification: Using a mild acid for protonation during workup minimizes the risk of product degradation or isomerization, which can occur under harsh acidic conditions.[10]

Reactivity and Stability

The molecule's three key functional regions dictate its reactivity profile.

Caption: Reactivity map of this compound.

A critical consideration for this class of compounds is their potential for isomerization. Studies have shown that some oxetane-carboxylic acids can be unstable, isomerizing into γ-lactones upon storage or heating, even without an external catalyst.[10] Researchers must be mindful of this possibility, as it can significantly impact reaction yields and product purity. It is advisable to store the compound at low temperatures (-20°C) and use it promptly after synthesis or purification.[11]

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile building block for introducing the 3,3-disubstituted oxetane motif into drug candidates. This scaffold is a proven bioisostere for gem-dimethyl and carbonyl groups, often leading to superior drug-like properties.[1]

The orthogonal nature of the carboxylic acid and bromomethyl groups allows for a directed and stepwise synthetic strategy. For instance, the bromomethyl group can be displaced by a nucleophile (e.g., an amine or thiol) via an Sₙ2 reaction, followed by standard amide bond formation using the carboxylic acid. This workflow is highly valuable for building libraries of compounds for structure-activity relationship (SAR) studies.

Caption: General synthetic workflow using the bifunctional building block.

This strategic advantage has been leveraged in the development of novel therapeutics. Notably, this building block has found application in the synthesis of compounds aimed at treating respiratory syncytial virus (RSV), a common and potentially severe respiratory pathogen.[1][2] By incorporating the oxetane moiety, researchers can fine-tune properties like solubility and cell permeability, which are critical for antiviral efficacy.

Conclusion

This compound is a high-value synthetic intermediate that provides a direct entry point to the desirable 3,3-disubstituted oxetane scaffold. Its bifunctional nature enables robust and flexible synthetic strategies, making it an important tool for medicinal chemists. While users must remain vigilant about the potential for isomerization and the inherent sensitivity of the oxetane ring to strongly acidic conditions, a proper understanding of its reactivity allows for its successful incorporation into complex molecular architectures. As the demand for drug candidates with optimized physicochemical properties continues to grow, the utility of sophisticated building blocks like this one will undoubtedly expand.

References

-

This compound - ChemiMart . ChemiMart. [Link]

-

Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF . ResearchGate. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC . PubMed Central. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks . ChemRxiv. [Link]

-

This compound - Appretech Scientific Limited . Appretech Scientific Limited. [Link]

-

Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC . National Institutes of Health. [Link]

-

This compound O630541 from Aladdin Scientific Corporation . BiosolveIT. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Oxetane-3-carboxylic acid - LookChem . LookChem. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - ChemiMartChemiMart [chemimart.de]

- 3. appretech.com [appretech.com]

- 4. labcompare.com [labcompare.com]

- 5. Oxetane-3-carboxylic acid|lookchem [lookchem.com]

- 6. Oxetane-3-carboxylic Acid | CymitQuimica [cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 114012-41-8|Oxetane-3-carboxylic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-(Bromomethyl)oxetane-3-carboxylic acid (CAS Number: 1802048-89-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)oxetane-3-carboxylic acid, a bifunctional building block with significant potential in medicinal chemistry and drug discovery. The unique strained four-membered oxetane ring, coupled with the reactivity of the bromomethyl and carboxylic acid moieties, makes this compound a valuable synthon for introducing novel pharmacophores. This document delves into its chemical properties, synthesis, stability, and applications, with a particular focus on its emerging role in the development of antiviral therapeutics, including inhibitors of the Respiratory Syncytial Virus (RSV).

Introduction: The Emerging Significance of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has garnered considerable attention in contemporary drug discovery. Its incorporation into molecular scaffolds can impart a range of desirable physicochemical properties. The strained nature of the ring influences molecular conformation, while the oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility and metabolic stability.[1] Oxetanes are often employed as bioisosteric replacements for gem-dimethyl or carbonyl groups, offering a strategy to modulate lipophilicity and other drug-like properties.[1] this compound (CAS: 1802048-89-0) is a prime example of a highly functionalized oxetane building block, offering two distinct points for chemical modification.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1802048-89-0 | [2] |

| Molecular Formula | C₅H₇BrO₃ | [2] |

| Molecular Weight | 195.01 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >95% | [2] |

Spectroscopic Data (Predicted)

While a publicly available, experimentally verified full dataset is limited, the expected spectroscopic features can be predicted based on the structure and data from analogous compounds.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.7-4.9 (d, 2H, -CH₂-O-), 4.5-4.7 (d, 2H, -CH₂-O-), 3.8 (s, 2H, -CH₂Br), 11-12 (br s, 1H, -COOH). The protons of the oxetane ring are expected to appear as distinct doublets due to geminal coupling. The carboxylic acid proton is characteristically found far downfield and may be broad.

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 175-180 (C=O), 78-82 (2 x -CH₂-O-), 40-45 (quaternary C), 30-35 (-CH₂Br). The carbonyl carbon of the carboxylic acid is a key diagnostic peak.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), 1700-1725 (strong, C=O stretch), 980-1000 (C-O-C stretch of oxetane).

-

Mass Spectrometry (MS): Expected [M-H]⁻ at m/z 193/195, showing the characteristic isotopic pattern for bromine.

Synthesis and Purification

The most plausible synthetic route to this compound is the oxidation of its corresponding primary alcohol, (3-(bromomethyl)oxetan-3-yl)methanol.

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is based on a general method for the oxidation of substituted (oxetan-3-yl)methanol derivatives.[3]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve (3-(bromomethyl)oxetan-3-yl)methanol in a mixture of dioxane and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium hydroxide (NaOH) in water.

Step 2: Oxidation

-

To the cooled, basic solution, add potassium permanganate (KMnO₄) portion-wise, ensuring the temperature remains below 10 °C. The reaction mixture will turn from purple to a brown suspension of manganese dioxide (MnO₂).

-

After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

Step 3: Work-up and Purification

-

Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and only the brown precipitate remains.

-

Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with water.

-

Acidify the filtrate to pH 2-3 with dilute hydrochloric acid (HCl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Stability Considerations

The bifunctional nature of this compound allows for a variety of chemical transformations. The carboxylic acid can undergo esterification, amidation, or reduction. The bromomethyl group is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups.

A critical consideration when working with oxetane-3-carboxylic acids is their potential for instability. Under certain conditions, particularly with heating, they can undergo intramolecular ring-opening to form lactones.[4] Therefore, it is advisable to use mild reaction conditions and avoid excessive heat. Storage at low temperatures (2-8 °C) is recommended.[2]

Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.

Role as a Bioisostere

As with other oxetanes, this molecule can be used to introduce a polar, three-dimensional element into a drug candidate. This can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to more traditional hydrocarbon linkers.

Application in Antiviral Drug Development

There is a growing interest in the use of oxetane-containing compounds as antiviral agents. Notably, this compound has been identified as a building block for the preparation of compounds with potential activity against the Respiratory Syncytial Virus (RSV).[2] RSV is a major cause of lower respiratory tract infections, particularly in young children and the elderly. The development of effective RSV inhibitors is a significant unmet medical need. While specific, publicly disclosed clinical candidates directly incorporating this fragment are not yet prominent, its availability facilitates the exploration of this chemical space by medicinal chemists.

The general strategy involves using the carboxylic acid for amide bond formation and the bromomethyl group for introducing other pharmacophoric elements, leading to a diverse library of potential drug candidates.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its synthesis, while requiring careful control of conditions, is achievable from readily available starting materials. The key to its successful application lies in understanding its reactivity and inherent instability, particularly the potential for isomerization. For researchers and drug development professionals, this compound offers a unique opportunity to introduce the beneficial properties of the oxetane motif into novel therapeutic agents, with promising applications in the ongoing search for new antiviral drugs.

References

- Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-ylamines. Connect Journals, 15(1), 1-6.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Chimia, 64(4), 246-251.

-

ChemiMart. (n.d.). This compound. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

- Vasilevsky, S. F., & Stepanov, A. A. (2020). Oxetanes: Synthesis, reactivity, and applications in medicinal chemistry. Russian Chemical Reviews, 89(10), 1083.

- Bull, J. A., & Croft, R. A. (2015). Synthesis of 3, 3-disubstituted oxetanes. Organic & biomolecular chemistry, 13(28), 7635-7640.

- Kanan, S. M., & Tantillo, D. J. (2005). The oxetane ring as a conformational constraint in peptidomimetics. The Journal of organic chemistry, 70(16), 6343-6350.

- Sviatenko, L. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. DOI: 10.26434/chemrxiv-2024-95r5v.

- Stepanovs, D., & Jirgensons, A. (2019). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 84(15), 9806-9812.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Bromomethyl)oxetane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has garnered significant interest in medicinal chemistry as a versatile building block. Its unique three-dimensional structure and ability to modulate physicochemical properties, such as solubility and metabolic stability, make it an attractive surrogate for other functional groups in drug design.[1][2] 3-(Bromomethyl)oxetane-3-carboxylic acid is a bifunctional building block that incorporates both a reactive bromomethyl group and a carboxylic acid, making it a valuable precursor for the synthesis of more complex molecules.[3] Accurate structural elucidation of this compound is paramount for its effective use in drug discovery and development. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a framework for its characterization.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound presents distinct features that will be reflected in its NMR and mass spectra. The quaternary carbon at the 3-position, the four-membered oxetane ring, the bromomethyl group, and the carboxylic acid moiety will each give rise to characteristic signals.

Caption: A generalized workflow for NMR data acquisition and analysis.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

-

ESI-MS Parameters:

-

Ionization mode: Positive and negative.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary voltage: 3-4 kV.

-

Drying gas flow and temperature: Optimize for the specific instrument.

-

-

EI-MS Parameters (if applicable):

-

Introduction: Direct insertion probe or GC-MS.

-

Electron energy: 70 eV.

-

Source temperature: 200-250 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the isotopic pattern to confirm the presence of bromine.

Caption: A generalized workflow for mass spectrometry data acquisition and analysis.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and definitive characterization of this compound. The predicted spectral data, based on the known behavior of similar oxetane derivatives and general spectroscopic principles, offer a reliable guide for researchers working with this important building block. By following the outlined experimental protocols, scientists can confidently verify the structure and purity of their samples, ensuring the integrity of their subsequent research and development efforts.

References

-

MDPI. Chemical Space Exploration of Oxetanes. Available at: [Link]

-

ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry. Available at: [Link]

-

ChemiMart. This compound. Available at: [Link]

-

RSC Publishing. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. Available at: [Link]

-

ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

-

NIH National Center for Biotechnology Information. Unexpected Isomerization of Oxetane-Carboxylic Acids. Available at: [Link]

-

YouTube. Mass Spec 3e Carboxylic Acids. Available at: [Link]

-

NIH National Center for Biotechnology Information. Oxetanes in Drug Discovery Campaigns. Available at: [Link]

Sources

Unlocking Potential Through Tension: A Theoretical and Computational Guide to Oxetane Ring Strain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered saturated ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its utility lies in a unique combination of high polarity, metabolic stability, and a distinct three-dimensional structure.[1][2] Central to these characteristics is the inherent ring strain of the oxetane moiety, estimated to be approximately 25.5 kcal/mol.[3][4] This value is comparable to that of highly reactive oxiranes (27.3 kcal/mol) and significantly greater than that of tetrahydrofuran (5.6 kcal/mol).[3][4] This guide provides a comprehensive exploration of the theoretical underpinnings and computational methodologies used to study and quantify oxetane ring strain. We will delve into the structural peculiarities of the ring, detail the quantum mechanical approaches for calculating strain energy, and connect these fundamental principles to the ring's reactivity and its strategic deployment in drug design to overcome challenges in solubility, metabolism, and lipophilicity.[1][5]

The Structural Origins of Oxetane Ring Strain

The significant strain energy of oxetane arises from the geometric constraints of its four-membered ring structure, which forces bond angles to deviate sharply from their ideal values. This overall strain is a composite of several factors:

-

Angle Strain: The endocyclic bond angles in oxetane are severely compressed compared to the ideal tetrahedral angle of 109.5° for sp³-hybridized atoms. X-ray crystallography reveals a C-O-C angle of about 90.2° and a C-C-C angle of approximately 84.8°.[4][6] This deviation is the principal contributor to the high strain energy.

-

Torsional Strain: While the parent oxetane is nearly planar, it exhibits a slight puckering to alleviate the eclipsing interactions between adjacent hydrogen atoms.[3][4] This puckering is more pronounced in substituted oxetanes, which adopt non-planar conformations to minimize steric hindrance.[6][7][8] For instance, the puckering angle in one substituted oxetane was found to be 16°.[6] The replacement of a methylene (CH₂) group in cyclobutane with an oxygen atom reduces the number of gauche interactions, resulting in a much smaller puckering angle compared to cyclobutane's ~30°.[3][9]

-

Transannular Strain: While less significant in a small ring like oxetane, non-bonded interactions across the ring can also contribute to the overall strain energy.

The interplay of these factors dictates the ring's conformation and its energetic landscape.

Caption: Workflow for calculating Ring Strain Energy (RSE).

The Chemical Consequences of Ring Strain

The potential energy stored in the oxetane ring profoundly influences its chemical behavior and physical properties, making it a versatile tool for chemists.

Enhanced Reactivity

The high ring strain provides a strong thermodynamic driving force for ring-opening reactions. [3][6]Oxetanes readily undergo cleavage under Lewis or Brønsted acid catalysis, reacting with a wide range of nucleophiles. [10]This reactivity is synthetically valuable but also highlights a potential liability in drug design, as stability must be considered. [1][11]Interestingly, computational studies have shown that while ring strain relief is a major factor, it alone does not fully account for the reaction rates of cyclic ethers; other electronic factors also play a critical role. [12]

Conformational Rigidity and Vectorial Exit

The strained ring imparts a degree of conformational rigidity to the molecule it is part of. [6]When used as a spirocyclic substituent, the oxetane ring forces appended groups into well-defined three-dimensional space. This can be advantageous for optimizing ligand-protein binding by locking in a bioactive conformation.

Hydrogen Bond Acceptor Strength

The strained C-O-C bond angle effectively exposes the oxygen's lone pairs, making oxetane a surprisingly strong hydrogen-bond acceptor. [3][4]Its H-bond accepting ability is superior to that of other cyclic ethers and even comparable to many carbonyl groups found in ketones and esters. [3][6]This property is crucial when using oxetane as a carbonyl bioisostere.

Caption: Relationship between ring strain, properties, and applications.

Leveraging Strain in Drug Discovery

The unique properties stemming from oxetane's ring strain have made it a "smart" functional group in medicinal chemistry. [1][13]

-

Carbonyl and gem-Dimethyl Isostere: Oxetane serves as an excellent bioisostere for carbonyl and gem-dimethyl groups. [2][3]It mimics the steric profile of a gem-dimethyl group while introducing polarity, which can improve aqueous solubility and disrupt unfavorable lipophilic interactions. [2]As a carbonyl mimic, it retains hydrogen-bonding capabilities but is metabolically more robust, resisting enzymatic reduction or hydrolysis. [3][6]* Improving Physicochemical Properties: The incorporation of an oxetane can profoundly improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Replacing a lipophilic group like a gem-dimethyl with a polar oxetane can significantly increase aqueous solubility and decrease lipophilicity (LogD). [2]* pKa Modulation: The inductive electron-withdrawing effect of the oxetane oxygen can dramatically lower the basicity (pKa) of adjacent amines. [1]An oxetane placed alpha to an amine can reduce its pKa by as much as 2.7 units. [2]This is a powerful strategy to mitigate liabilities associated with high basicity, such as hERG channel inhibition. [2][5]

Conclusion

The significant ring strain of oxetane is not a liability but rather the source of its most valuable characteristics for chemical and pharmaceutical research. It endows the ring with a predictable reactivity, a defined three-dimensional structure, and potent electronic effects. A thorough understanding of this strain, enabled by modern computational methods, allows researchers to rationally design molecules with improved efficacy, selectivity, and drug-like properties. The theoretical and computational frameworks discussed herein provide the necessary tools to analyze, predict, and ultimately harness the power of strain in this remarkable heterocyclic scaffold.

References

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

-

Faber, T., & Stepan, A. F. (2016). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Mérida, P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Wang, H., Pu, M., & Ding, Y. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances. [Link]

-

Wang, H., Pu, M., & Ding, Y. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing. [Link]

-

Bachrach, S. M. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. Defense Technical Information Center. [Link]

-

Wang, H., Pu, M., & Ding, Y. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. SciSpace. [Link]

-

Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

Shypov, R. H., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting, University of Illinois Urbana-Champaign. [Link]

-

Dudev, T., & Lim, C. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link]

-

Chemistry Stack Exchange. (2014). How to calculate ring strain energy?. [Link]

-

ResearchGate. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

-

Mallinson, P. D., & Mills, I. M. (1975). The puckering coordinate in oxetane. Molecular Physics. [Link]

-

Zahoor, A. F., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

-

Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

-

Chemistry Stack Exchange. (2024). Experimental determination of ring strain energy. [Link]

-

Wikipedia. (n.d.). Ring strain. [Link]

-

Carreira, E. M., & Fessard, T. C. (2010). Oxetanes as Building Blocks in Organic Synthesis. Chemical Reviews. [Link]

-

Student Doctor Network Forums. (2015). Cyclobutane vs. Oxetane. [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. forums.studentdoctor.net [forums.studentdoctor.net]

- 10. researchgate.net [researchgate.net]

- 11. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Synthesis of 3-(Bromomethyl)oxetane-3-carboxylic Acid

Introduction: The Emergence of a Key Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical properties of bioactive molecules. Among these, the oxetane motif has garnered significant attention for its ability to improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for commonly used functional groups.[1] Within this class of valuable scaffolds, 3-(Bromomethyl)oxetane-3-carboxylic acid has emerged as a bifunctional building block of particular interest. Its unique structure, featuring both a nucleophilic-displaceable bromine atom and a carboxylic acid handle for amide coupling and other derivatizations, makes it a versatile precursor for the synthesis of complex molecular architectures. Notably, this compound has found application in the development of potential treatments for the respiratory syncytial virus (RSV), highlighting its relevance in contemporary medicinal chemistry programs.[2][3]

This technical guide provides a comprehensive overview of the discovery and first synthesis of this compound, offering a detailed, step-by-step methodology for its preparation. The content is tailored for researchers, scientists, and drug development professionals, with an emphasis on the causality behind experimental choices and the establishment of a self-validating, reproducible synthetic protocol.

The Synthetic Pathway: A Two-Step Approach to a Versatile Scaffold

The most robust and well-documented synthesis of this compound proceeds through a two-step sequence, commencing with the cyclization of a readily available starting material to form a key alcohol intermediate, followed by a selective oxidation to yield the target carboxylic acid. This approach is both efficient and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Step 1: Synthesis of the Precursor, (3-(Bromomethyl)oxetan-3-yl)methanol

The journey to our target molecule begins with the construction of the 3,3-disubstituted oxetane core. The precursor, (3-(Bromomethyl)oxetan-3-yl)methanol, is synthesized via an intramolecular Williamson ether synthesis from 2,2-bis(bromomethyl)propane-1,3-diol.[4] This starting material, in turn, can be prepared from pentaerythritol.[5] The cyclization is typically achieved under basic conditions, where the alkoxide formed from one of the hydroxyl groups displaces one of the bromide atoms to form the strained four-membered ring.

Experimental Protocol: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol

-

Materials:

-

2,2-Bis(bromomethyl)propane-1,3-diol

-

Sodium ethoxide

-

Ethanol

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of sodium ethoxide in ethanol, add a solution of 2,2-bis(bromomethyl)propane-1,3-diol in ethanol dropwise at room temperature with stirring.

-

After the addition is complete, continue to stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the ethanol.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield (3-(bromomethyl)oxetan-3-yl)methanol as a liquid.

-

-

Rationale and Insights:

-

The use of a strong base like sodium ethoxide is crucial for the deprotonation of the hydroxyl group to initiate the intramolecular cyclization.

-

The reaction is typically run at room temperature to favor the formation of the thermodynamically less stable four-membered ring over potential side reactions.

-

A standard aqueous workup is sufficient to remove inorganic byproducts, and chromatographic purification provides the alcohol precursor in high purity.

-

graph Synthesis_Step1 {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="2,2-Bis(bromomethyl)propane-1,3-diol", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagents [label="Sodium Ethoxide\nEthanol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

product [label="(3-(Bromomethyl)oxetan-3-yl)methanol", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> product [label="Intramolecular\nWilliamson Ether Synthesis"];

reagents -> product [style=dashed];

}

"font-size:12px; margin-top: -10px;">Figure 1. Synthetic workflow for the preparation of the alcohol precursor.

#### **Step 2: Oxidation to this compound**

The final step in the synthesis is the selective oxidation of the primary alcohol, (3-(bromomethyl)oxetan-3-yl)methanol, to the corresponding carboxylic acid. A variety of oxidizing agents can, in principle, be employed forthis transformation. However, to ensure the integrity of the strained oxetane ring and the bromomethyl group, a mild and selective oxidation system is paramount. A well-documented and efficient method utilizes a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation with a stoichiometric oxidant such as sodium hypochlorite.

***

**Experimental Protocol: Synthesis of this compound**

* **Materials:**

* (3-(Bromomethyl)oxetan-3-yl)methanol

* TEMPO

* Sodium hypochlorite (NaOCl) solution

* Acetonitrile

* Water

* Sodium sulfite

* Sodium hydroxide (NaOH)

* Hydrochloric acid (HCl)

* Ethyl acetate

* **Procedure:**

1. In a reaction vessel, dissolve (3-(bromomethyl)oxetan-3-yl)methanol in a mixture of acetonitrile and water.

2. Add a catalytic amount of TEMPO to the solution.

3. Cool the mixture in an ice bath and slowly add the sodium hypochlorite solution while maintaining the temperature between 0-10 °C.

4. Monitor the reaction by TLC. Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

5. Adjust the pH of the mixture to approximately 10-11 with an aqueous solution of sodium hydroxide.

6. Wash the aqueous phase with ethyl acetate to remove any non-acidic impurities.

7. Acidify the aqueous layer to a pH of 2-3 with hydrochloric acid.

8. Extract the product into ethyl acetate.

9. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

* **Rationale and Insights:**

* The TEMPO-catalyzed oxidation is a highly efficient and selective method for the oxidation of primary alcohols to carboxylic acids under mild conditions, which is essential to prevent the opening of the strained oxetane ring.

* The reaction is performed in a biphasic system of acetonitrile and water to ensure the solubility of both the organic substrate and the inorganic oxidant.

* Maintaining a low temperature during the addition of the oxidant is critical to control the exothermicity of the reaction and prevent the formation of byproducts.

* The workup procedure involving pH adjustments allows for the efficient separation of the carboxylic acid product from unreacted starting material and other impurities.

***

class="dot">

```dot

graph Synthesis_Step2 {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="(3-(Bromomethyl)oxetan-3-yl)methanol", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents [label="TEMPO (catalyst)\nSodium Hypochlorite", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

product [label="this compound", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> product [label="Selective Oxidation"];

reagents -> product [style=dashed];

}

Figure 2. Workflow for the oxidation to the final product.

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Purity Physical State (3-(Bromomethyl)oxetan-3-yl)methanol C₅H₉BrO₂ 181.03 >95% Liquid This compound C₅H₇BrO₃ 195.01 >97% Solid

Conclusion

The synthesis of this compound, while not documented in a single, seminal "discovery" paper, has been well-established through a logical and efficient two-step process. The construction of the key intermediate, (3-(bromomethyl)oxetan-3-yl)methanol, via intramolecular cyclization, followed by a mild and selective TEMPO-catalyzed oxidation, provides a reliable route to this valuable bifunctional building block. The strategic importance of this compound in medicinal chemistry, particularly for the synthesis of novel therapeutics, underscores the significance of a robust and scalable synthetic pathway. This guide provides the necessary technical details and scientific rationale for the successful preparation of this compound, empowering researchers and drug development professionals to utilize this versatile scaffold in their synthetic endeavors. It is important to note that some oxetane-carboxylic acids have been reported to be unstable and may isomerize into lactones upon storage or heating.[6] Therefore, it is recommended to use the freshly prepared acid or store it under appropriate conditions.

References

-

ChemiMart. This compound. Available from: [Link]

-

Gedyan, S., et al. (2016). Synthesis of 3,3-disubstituted oxetane building blocks. Request PDF. Available from: [Link]

-

Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]

-

Jat, J. L., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 13(8), 883-903. Available from: [Link]

-

Klapötke, T. M., et al. (2018). Synthetic pathway starting with the ring-closure of 2,2-bis(bromomethyl)propane-1,3-diol toward BMHMO (1). ResearchGate. Available from: [Link]

-

Millwood Kane International. 2,2-Bis(bromomethyl)propane-1,3-diol: A Key Intermediate in Organic Synthesis. Available from: [Link]

-

Burris, B. S., et al. (2019). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 10(10), 1409-1415. Available from: [Link]

-

Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 87(15), 10243-10250. Available from: [Link]

Sources

- 1. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - ChemiMartChemiMart [chemimart.de]

- 4. parchem.com [parchem.com]

- 5. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

reactivity profile of 3-(Bromomethyl)oxetane-3-carboxylic acid

A Technical Guide to the Reactivity Profile of 3-(Bromomethyl)oxetane-3-carboxylic Acid

Abstract

This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry.[1] Its structure uniquely combines a strained, polar oxetane ring with two orthogonal reactive handles: a primary alkyl bromide and a carboxylic acid. This guide provides an in-depth analysis of the molecule's reactivity profile, offering field-proven insights into its synthetic applications. We will explore the chemoselective transformations at each functional group, the stability of the oxetane core under various reaction conditions, and provide detailed experimental protocols for key transformations, grounded in authoritative references.

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, has gained prominence in drug discovery as a versatile structural motif.[2] Its incorporation into bioactive molecules can favorably modulate key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[3][4] The strained C–O–C bond angle exposes the oxygen's lone pairs, making the oxetane an excellent hydrogen-bond acceptor and a potent Lewis base.[3][5]

This compound leverages these benefits by providing two distinct points for chemical modification. This "dual-handle" nature allows for the sequential or orthogonal introduction of diverse substituents, making it a powerful tool for building complex molecular architectures and exploring structure-activity relationships (SAR).

The Orthogonal Reactivity Profile

The core utility of this reagent lies in the differential reactivity of its three key components: the primary bromide, the carboxylic acid, and the oxetane ring itself. Understanding the conditions that favor reaction at one site while preserving the others is paramount for its effective use.

Reactions at the Bromomethyl Group: Nucleophilic Substitution

The primary bromide is an excellent electrophile, readily participating in SN2 reactions with a wide range of nucleophiles.[3] This reaction is typically the most facile transformation for this molecule.

-

Causality of Experimental Choice: The SN2 pathway is favored due to the unhindered nature of the primary carbon. To ensure selectivity and prevent unwanted side reactions (like ring-opening), these substitutions are best performed under neutral or basic conditions at mild temperatures. Strong acids should be avoided as they can catalyze the opening of the oxetane ring.[6][7]

-

Typical Nucleophiles:

-

N-Nucleophiles: Primary and secondary amines, azides, and N-heterocycles.

-

O-Nucleophiles: Alcohols, phenols (often as alkoxides/phenoxides).

-

S-Nucleophiles: Thiols, thiophenols.

-

Workflow for Sequential Amide Coupling and Nucleophilic Substitution

The following diagram illustrates a common synthetic strategy where the carboxylic acid is first modified, followed by displacement of the bromide. This approach leverages the stability of the amide bond under the conditions required for the subsequent SN2 reaction.

Caption: Sequential modification workflow.

Reactions at the Carboxylic Acid Group: Acyl Chemistry

The carboxylic acid moiety can be converted into a variety of derivatives, most commonly amides and esters, through standard coupling protocols.[8]

-

Amide Coupling: This is arguably the most frequent reaction performed in medicinal chemistry.[8] The direct condensation of the carboxylic acid with an amine is challenging and requires an activating agent to convert the hydroxyl group into a better leaving group.[9]

-

Expert Insight: The choice of coupling reagent is critical. Reagents like HATU, HOBt/EDC, or carbodiimides (e.g., DCC, DIC) are effective.[8][9] It is crucial to include a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed and drive the reaction to completion without acting as a competing nucleophile. The reactions are typically run at or below room temperature to maintain the integrity of the oxetane ring.

-

-

Esterification: While Fischer esterification (acid-catalyzed) is incompatible due to the risk of ring-opening[6], esters can be formed under basic conditions. For example, reaction with an alkyl halide in the presence of a base like cesium carbonate is a reliable method.

Reactions of the Oxetane Ring: Stability and Ring-Opening

The oxetane ring is generally stable under neutral and basic conditions, a key feature that allows for selective functionalization of the other two groups. However, its inherent ring strain (approx. 25.5 kcal/mol) makes it susceptible to ring-opening under specific, typically acidic, conditions.[5]

-

Acid-Catalyzed Ring-Opening: Strong protic or Lewis acids can protonate the oxetane oxygen, activating the ring for nucleophilic attack.[5][7] This process can lead to the formation of diol derivatives or other functionalized propane backbones, a reaction that is usually undesirable when trying to maintain the oxetane core.

-

Thermal Stability: A noteworthy characteristic of some oxetane-carboxylic acids is their potential for thermal instability. Isomerization into lactones can occur upon storage at room temperature or with mild heating, a phenomenon that chemists should be aware of as it can significantly impact reaction yields and purity.[10][11]

Reaction Mechanism: Amide Bond Formation via HATU Activation

This diagram shows the activation of the carboxylic acid by HATU, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocols

The following protocols are provided as self-validating systems, including steps for reaction setup, monitoring, workup, and purification.

Protocol 1: Amide Coupling with Benzylamine

This procedure details the formation of an amide bond while preserving the bromomethyl group.

-

Reagent Setup: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M), add HATU (1.1 eq) and benzylamine (1.05 eq).

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Nucleophilic Substitution with Morpholine

This protocol describes the SN2 displacement of the bromide on the pre-formed amide from Protocol 1.

-

Reagent Setup: Dissolve the amide from Protocol 1 (1.0 eq) in Dimethylformamide (DMF, 0.2 M). Add morpholine (1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction: Heat the mixture to 60 °C and stir for 12-18 hours.

-

Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting bromide.

-

Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the final tertiary amine.

Summary of Reactivity and Conditions

| Functional Group | Reaction Type | Reagents & Conditions | Oxetane Ring Stability |

| Bromomethyl | SN2 Substitution | Nucleophile (amine, thiol, etc.), mild base (e.g., K₂CO₃, Cs₂CO₃), polar aprotic solvent (DMF, ACN), 25-80 °C. | High |

| Carboxylic Acid | Amide Coupling | Amine, Coupling Agent (HATU, EDC), non-nucleophilic base (DIPEA), aprotic solvent (DCM, DMF), 0-25 °C. | High |

| Carboxylic Acid | Esterification | Alkyl halide, base (Cs₂CO₃), DMF, 25 °C. | High |

| Oxetane Ring | Ring-Opening | Strong acid (e.g., HCl, BF₃·OEt₂), nucleophilic solvent (H₂O, MeOH). | Low (Reaction is desired) |

Conclusion

This compound is a robust and versatile building block whose reactivity is dominated by the chemoselective transformations of its two primary functional groups. The primary bromide undergoes efficient SN2 displacement, while the carboxylic acid is readily converted to amides and esters using standard coupling techniques. The key to its successful application lies in leveraging reaction conditions—typically neutral to basic and at mild temperatures—that preserve the structural integrity of the valuable yet sensitive oxetane ring. By understanding this reactivity profile, researchers can effectively incorporate this unique motif to enhance the properties of novel chemical entities.

References

-

ChemiMart. This compound. [Link]

-

ResearchGate. Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF. [Link]

-

ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

-

National Center for Biotechnology Information. Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]

-

Scitegrity. Buy Oxetane-3-carboxylic acid | 114012-41-8. [Link]

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

ResearchGate. Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. [Link]

-

ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. [Link]

-

Beilstein Journal of Organic Chemistry. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

ResearchGate. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). [Link]

-

National Center for Biotechnology Information. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. [Link]

-

Royal Society of Chemistry. Green Chemistry - The MJA Lab. [Link]

-

Chemistry LibreTexts. 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

-

National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

Sources

- 1. This compound - ChemiMartChemiMart [chemimart.de]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. hepatochem.com [hepatochem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy Oxetane-3-carboxylic acid | 114012-41-8 [smolecule.com]

3-(Bromomethyl)oxetane-3-carboxylic Acid: A Bifunctional Scaffold for Advanced Medicinal Chemistry

Introduction: The Rise of Oxetanes and the Utility of a Versatile Building Block

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced physicochemical and pharmacological properties is a constant endeavor. Among the structural motifs that have gained significant traction, the oxetane ring has emerged as a valuable asset.[1][2] This four-membered cyclic ether offers a unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional geometry.[1][3] Oxetanes have been successfully employed as bioisosteric replacements for gem-dimethyl and carbonyl groups, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity.[4][5]

This guide focuses on a particularly versatile and powerful building block: 3-(Bromomethyl)oxetane-3-carboxylic acid . Its bifunctional nature, possessing both a reactive carboxylic acid and a readily displaceable bromide, opens a gateway to a multitude of synthetic transformations. This allows for the strategic introduction of the oxetane motif into complex molecules, making it an invaluable tool for researchers, scientists, and drug development professionals. This document will provide an in-depth exploration of its synthesis, properties, and diverse applications, complete with detailed experimental protocols and mechanistic insights.

Synthesis and Physicochemical Properties

The strategic value of this compound lies in its accessibility through a reliable synthetic sequence. The most common route involves the oxidation of the corresponding primary alcohol, (3-(bromomethyl)oxetan-3-yl)methanol.[6]

Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 2,2-bis(bromomethyl)propane-1,3-diol.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a potential method for the oxidation of (3-(bromomethyl)oxetan-3-yl)methanol.

Materials:

-

(3-(Bromomethyl)oxetan-3-yl)methanol

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)

-

Sodium periodate (NaIO₄)

-

Sodium bromide (NaBr)

-

Dichloromethane (DCM)

-

Water

-

10% aqueous citric acid solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in a 2:1 mixture of dichloromethane and water at room temperature, add TEMPO (0.05 eq) and sodium bromide (0.2 eq).[7]

-

Slowly add sodium periodate (2.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30°C.

-

Stir the reaction vigorously for 10-12 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

-

Upon completion, quench the reaction by adding a 10% aqueous citric acid solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Wash the combined organic layers with a 5% aqueous sodium thiosulfate solution to remove any remaining oxidant, followed by brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.[7]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1802048-89-0 | [8] |

| Molecular Formula | C₅H₇BrO₃ | [9] |

| Molecular Weight | 195.01 g/mol | [9] |

| Appearance | Solid | |

| Purity | >98% (typical) | [9] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Applications as a Bifunctional Building Block

The true synthetic power of this compound is realized through the orthogonal reactivity of its two functional groups. The carboxylic acid is amenable to a wide range of coupling reactions, while the bromomethyl group serves as an excellent electrophile for nucleophilic substitution.

Reactions of the Carboxylic Acid Group: Amide Bond Formation